molecular formula C20H28N4O2 B2789781 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide CAS No. 946355-55-1

2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide

Cat. No.: B2789781
CAS No.: 946355-55-1
M. Wt: 356.47
InChI Key: ODQZPDWIJINHIC-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.47. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways it may influence. Given its structure, it could potentially interfere with pathways involving pyrimidine metabolism or other related processes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Properties

IUPAC Name

2-ethyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-5-12-26-19-13-18(21-14(4)22-19)23-16-8-10-17(11-9-16)24-20(25)15(6-2)7-3/h8-11,13,15H,5-7,12H2,1-4H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZPDWIJINHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.